molecular formula C25H26O2 B1205933 Estra-1,3,5(10),16-tetraen-3-ol benzoate CAS No. 6961-20-2

Estra-1,3,5(10),16-tetraen-3-ol benzoate

Cat. No.: B1205933
CAS No.: 6961-20-2
M. Wt: 358.5 g/mol
InChI Key: KHAIFVOAJPIDQL-AHCIIZGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10),16-tetraen-3-ol benzoate is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Radioligand Synthesis for Estrogen Receptor Imaging

Oliveira et al. (2006) developed novel radioiodinated areno-annelated estra-1,3,5(10),16-tetraenes for potential use as ligands for the estrogen receptor. These compounds showed promising in vivo stability and localized in the uterus and ovaries of rats, suggesting potential clinical application for estrogen receptor imaging (Oliveira et al., 2006).

Pheromone Research

Savic et al. (2005, 2006) investigated the estrogen-like steroid estra-1,3,5(10),16-tetraen-3-ol (EST) as a candidate for human pheromones. They found that EST activated regions of the brain related to sexual orientation and behavior, suggesting a role in pheromone-based communication (Savic et al., 2005); (Berglund et al., 2006).

Olfactory Sensitivity in Nonhuman Primates

Research by Laska et al. (2006) showed that nonhuman primates have sex-specific olfactory sensitivity to estra-1,3,5(10),16-tetraen-3-ol. This finding provides insight into the evolutionary aspects of olfactory perception (Laska et al., 2006).

Synthesis of Novel Estradiol Analogs

Thiemann et al. (2001) synthesized novel areno-annelated estra-1,3,5(10),6,8,11,14,16-octaenes, contributing to the development of new steroidal compounds with potential pharmaceutical applications (Thiemann et al., 2001).

Anticancer Research

Theron et al. (2014) and Wolmarans et al. (2014) explored the in vitro and in vivo anti-cancer effects of 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10),16-tetraene derivatives. These studies contribute to the understanding of new anticancer mechanisms and potential therapeutic applications (Theron et al., 2014); (Wolmarans et al., 2014).

Properties

CAS No.

6961-20-2

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

[(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C25H26O2/c1-25-14-5-8-23(25)22-11-9-18-16-19(10-12-20(18)21(22)13-15-25)27-24(26)17-6-3-2-4-7-17/h2-7,10,12,14,16,21-23H,8-9,11,13,15H2,1H3/t21-,22-,23+,25+/m1/s1

InChI Key

KHAIFVOAJPIDQL-AHCIIZGASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

SMILES

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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